Benzamide, 5-acetamido-N-allyl-2-allyloxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-acetamido-N-allyl-2-allyloxy- is an organic compound with the molecular formula C15H20N2O3 It is a derivative of benzamide, featuring additional functional groups such as acetamido, allyloxy, and allyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-acetamido-N-allyl-2-allyloxy- typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Allylation: The allyl groups can be introduced via nucleophilic substitution reactions using allyl halides (e.g., allyl bromide) in the presence of a base like potassium carbonate.
Etherification: The allyloxy group can be introduced by reacting a hydroxyl-containing intermediate with allyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: Benzamide, 5-acetamido-N-allyl-2-allyloxy- can undergo oxidation reactions, particularly at the allyl groups, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 5-acetamido-N-allyl-2-allyloxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-acetamido-N-allyl-2-allyloxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
5-acetamido-2-hydroxy benzoic acid: Another derivative with similar functional groups.
N-allyl benzamide: A compound with an allyl group attached to the nitrogen atom.
Uniqueness: Benzamide, 5-acetamido-N-allyl-2-allyloxy- is unique due to the combination of acetamido, allyloxy, and allyl groups, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
6525-27-5 |
---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-acetamido-2-prop-2-enoxy-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C15H18N2O3/c1-4-8-16-15(19)13-10-12(17-11(3)18)6-7-14(13)20-9-5-2/h4-7,10H,1-2,8-9H2,3H3,(H,16,19)(H,17,18) |
InChI Key |
DTTDWEHZOXBELV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC=C)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.